N-(2-benzoyl-1-benzofuran-3-yl)-4-(pentyloxy)benzamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-4-(pentyloxy)benzamide is a complex organic compound characterized by its unique benzofuran and benzamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-(pentyloxy)benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzophenone derivatives. The subsequent steps involve the introduction of the benzamide group and the pentyloxy substituent. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-4-(pentyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzofuran and benzamide moieties can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran and benzamide moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide
- N-(2-benzoyl-1-benzofuran-3-yl)butanamide
- N-(2-benzoyl-1-benzofuran-3-yl)-2-methylpropanamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy substituent, which imparts distinct chemical and physical properties. This differentiates it from similar compounds and may enhance its biological activity or chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H25NO4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C27H25NO4/c1-2-3-9-18-31-21-16-14-20(15-17-21)27(30)28-24-22-12-7-8-13-23(22)32-26(24)25(29)19-10-5-4-6-11-19/h4-8,10-17H,2-3,9,18H2,1H3,(H,28,30) |
InChI Key |
PTXSPSPIGZYFRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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